molecular formula C5H8F3NS B7900344 N-(2,2,2-Trifluoroethyl)thietan-3-amine

N-(2,2,2-Trifluoroethyl)thietan-3-amine

Cat. No.: B7900344
M. Wt: 171.19 g/mol
InChI Key: XMPMOPJBRPCYEP-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)thietan-3-amine: is a fluorinated organic compound with the molecular formula C₅H₈F₃NS. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2,2,2-Trifluoroethyl)thietan-3-amine typically begins with commercially available starting materials such as 2,2,2-trifluoroethylamine and thietan-3-one.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the trifluoroethylamine on the thietan-3-one under controlled conditions. This process often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2,2-Trifluoroethyl)thietan-3-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thietan-3-amine derivatives.

Scientific Research Applications

Chemistry: N-(2,2,2-Trifluoroethyl)thietan-3-amine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Its unique properties make it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)thietan-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(2,2,2-Trifluoroethyl)acetamide: Similar in structure but with an acetamide group instead of a thietan-3-amine.

    2,2,2-Trifluoroethylamine: A simpler compound with only the trifluoroethyl group attached to an amine.

    Trifluoromethylthioanisole: Contains a trifluoromethyl group attached to a thioanisole moiety.

Uniqueness: N-(2,2,2-Trifluoroethyl)thietan-3-amine is unique due to the presence of both the trifluoroethyl group and the thietan-3-amine structure. This combination imparts distinct chemical properties, making it valuable for specific applications where both fluorination and the thietan ring are advantageous.

Biological Activity

N-(2,2,2-Trifluoroethyl)thietan-3-amine is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various chemical pathways involving thietane derivatives. The trifluoroethyl group significantly alters the compound's lipophilicity and metabolic stability, which can influence its biological activity.

Chemical Structure:

  • Molecular Formula: C₅H₈F₃N
  • Functional Groups: Thietan ring, trifluoroethyl group

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological potential and mechanisms of action.

The trifluoroethyl moiety is known to enhance the interaction of the compound with biological targets. It may modulate receptor activity and enzyme inhibition, impacting various physiological processes. For instance:

  • Adenylate Cyclase Activity: In studies comparing this compound to dopamine analogs, it was found that while dopamine stimulated adenylate cyclase activity in a dose-dependent manner, this compound exhibited a weaker effect at certain concentrations .

Comparative Biological Effects

A comparison of this compound with other related compounds reveals its unique profile:

CompoundActivity on Adenylate CyclaseRelaxant Effect on Arteries
DopamineStrongYes
N-Ethyl-2-(3,4-dihydroxyphenyl)ethylamineModerateYes
This compoundWeakYes

Case Studies and Research Findings

  • Study on Vascular Relaxation:
    • In isolated rabbit renal and ear arteries, both this compound and its ethyl analog demonstrated relaxant effects. However, they lacked selectivity for dopamine receptors .
  • Antimicrobial and Anticancer Properties:
    • Research indicates that thietan derivatives exhibit promising antimicrobial and anticancer activities. The presence of the trifluoroethyl group may enhance these properties by improving solubility and receptor interactions .
  • Potential as Drug Prototypes:
    • The structural characteristics of thiirane-containing compounds like this compound suggest potential applications in drug discovery. They have shown cytotoxic activities against various cancer cell lines .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NS/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPMOPJBRPCYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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